molecular formula C10H13ClFNO2 B14032944 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B14032944
M. Wt: 233.67 g/mol
InChI Key: QUEKDPKRKASHFL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-4-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the methyl group on the phenyl ring may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
  • 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H

InChI Key

QUEKDPKRKASHFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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